molecular formula C9H10Cl3N3O2 B14379223 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione CAS No. 88570-19-8

3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione

Cat. No.: B14379223
CAS No.: 88570-19-8
M. Wt: 298.5 g/mol
InChI Key: QMQARWKADVVSFZ-UHFFFAOYSA-N
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Description

3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione is a complex organic compound that features a triazole ring and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione typically involves multiple steps. One common method includes the reaction of 1,2,4-triazole with a trichloroethyl ketone under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the triazole ring or the ketone groups.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s triazole ring is of interest in the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an antifungal or antibacterial agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A similar compound with three chlorine atoms but lacking the triazole ring.

    1,2,4-Triazole Derivatives: Compounds with the triazole ring but different substituents.

Uniqueness

3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione is unique due to its combination of a triazole ring and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88570-19-8

Molecular Formula

C9H10Cl3N3O2

Molecular Weight

298.5 g/mol

IUPAC Name

3-[2,2,2-trichloro-1-(1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione

InChI

InChI=1S/C9H10Cl3N3O2/c1-5(16)7(6(2)17)8(9(10,11)12)15-4-13-3-14-15/h3-4,7-8H,1-2H3

InChI Key

QMQARWKADVVSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(Cl)(Cl)Cl)N1C=NC=N1)C(=O)C

Origin of Product

United States

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